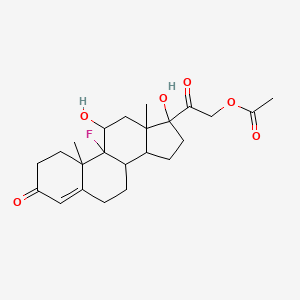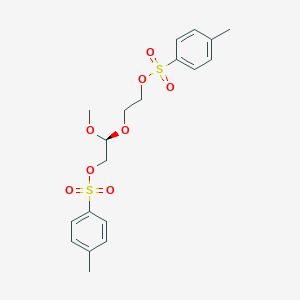
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate is a synthetic steroid ester. It is characterized by its complex structure, which includes a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20. This compound is known for its significant biological activity and is used in various scientific research applications.
Preparation Methods
The preparation of Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate involves several organic synthesis steps. The synthetic route typically includes the introduction of the fluoro group at position 9, followed by the addition of hydroxy groups at positions 11 and 17. The final step involves the acetylation of the 21-hydroxy group to form the acetate ester. Industrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxy groups to oxo groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert oxo groups back to hydroxy groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group at position 9 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of qualitative and quantitative analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various molecular pathways, leading to its biological effects, such as anti-inflammatory and immunosuppressive actions .
Comparison with Similar Compounds
Pregn-4-ene-3,20-dione, 9alpha-fluoro-11,17alpha,21-trihydroxy-, 21-acetate is unique due to its specific structural modifications, including the fluoro group at position 9 and the acetate ester at position 21. Similar compounds include:
Pregn-4-ene-3,20-dione, 11beta,17alpha,21-trihydroxy-, 21-acetate: Lacks the fluoro group at position 9.
9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate: Contains an additional methyl group at position 2. These structural differences result in variations in their biological activity and applications
Properties
Molecular Formula |
C23H31FO6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3 |
InChI Key |
SYWHXTATXSMDSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-6-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8789199.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8789245.png)
![Ethyl 6-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B8789251.png)


![4-(2-Chloro-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8789282.png)
